molecular formula C5H2F6N2 B1296684 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE CAS No. 651-34-3

4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE

Cat. No.: B1296684
CAS No.: 651-34-3
M. Wt: 204.07 g/mol
InChI Key: OTWRLZYPCYXBFT-UHFFFAOYSA-N
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Description

4,5-Bis(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to the imidazole ring

Biochemical Analysis

Biochemical Properties

4,5-bis(trifluoromethyl)-1H-imidazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 4,5-bis(trifluoromethyl)-1H-imidazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific enzyme and the context of the reaction . Additionally, 4,5-bis(trifluoromethyl)-1H-imidazole has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby influencing signal transduction processes .

Cellular Effects

The effects of 4,5-bis(trifluoromethyl)-1H-imidazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5-bis(trifluoromethyl)-1H-imidazole can alter the activity of key signaling molecules, such as mitogen-activated protein kinases (MAPKs), leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in metabolic pathways and stress responses .

Molecular Mechanism

At the molecular level, 4,5-bis(trifluoromethyl)-1H-imidazole exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, 4,5-bis(trifluoromethyl)-1H-imidazole can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can modulate enzyme activity by inducing conformational changes in the enzyme structure . Another important mechanism is the regulation of gene expression, where 4,5-bis(trifluoromethyl)-1H-imidazole can influence the activity of transcription factors and other regulatory proteins, thereby altering the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of 4,5-bis(trifluoromethyl)-1H-imidazole in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to 4,5-bis(trifluoromethyl)-1H-imidazole has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 4,5-bis(trifluoromethyl)-1H-imidazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular processes without causing significant adverse effects . At higher doses, 4,5-bis(trifluoromethyl)-1H-imidazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential toxicity.

Metabolic Pathways

4,5-bis(trifluoromethyl)-1H-imidazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites and intermediates in various biochemical pathways . Additionally, 4,5-bis(trifluoromethyl)-1H-imidazole can interact with cofactors and other regulatory molecules, further affecting metabolic processes .

Transport and Distribution

The transport and distribution of 4,5-bis(trifluoromethyl)-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 4,5-bis(trifluoromethyl)-1H-imidazole can interact with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 4,5-bis(trifluoromethyl)-1H-imidazole is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting of 4,5-bis(trifluoromethyl)-1H-imidazole to these compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action . These localization mechanisms are essential for the compound’s role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE typically involves the reaction of perfluorobiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylacetamide and catalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include thiosemicarbazide, guanidine carbonate, and 2-aminoethanol. Reaction conditions often involve the use of solvents like dimethylacetamide and temperatures ranging from room temperature to elevated temperatures .

Major Products: Major products formed from these reactions include imidazothiazoles, 1,2,4-triazines, and hydantoins .

Scientific Research Applications

Applications in Organic Synthesis

1,5-Dichloropentan-3-one serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the production of:

  • Energetic Materials : The compound can be transformed into more complex energetic materials such as 3,3-bis(difluoroamino)-1,5-dinitratopentane, which is used as a plasticizer in propellant compositions. This transformation involves several steps, including difluoroamination and nitration .
  • Pharmaceuticals : It has been employed as a building block for synthesizing pharmaceutical agents, particularly those that require chlorinated carbon skeletons for biological activity .

Energetic Plasticizers

A significant study demonstrated the utility of 1,5-dichloropentan-3-one in developing high-energy plasticizers for propellants. The synthesis involved multiple steps that modified the chlorinated compound into more complex structures with enhanced energetic properties. The resultant materials exhibited improved performance metrics in propellant formulations .

Toxic Simulants

Due to its structural similarity to hazardous agents, 1,5-dichloropentan-3-one is often used as a simulant for toxic compounds in research settings. This application is crucial for safety assessments and environmental studies where real toxic agents cannot be used.

Data Table: Comparison of Applications

Application AreaDescriptionKey Compounds Derived
Energetic MaterialsUsed as an intermediate for synthesizing high-energy plasticizers3,3-bis(difluoroamino)-1,5-dinitratopentane
Pharmaceutical SynthesisServes as a building block for various pharmaceuticalsChlorinated drug analogs
Toxic SimulantsActs as a simulant for testing exposure to toxic compoundsVarious hazardous agents

Comparison with Similar Compounds

  • 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
  • 1,5-Bis(trifluoromethyl)glycoluril
  • 5,5-Bis(trifluoromethyl)hydantoin

Comparison: Compared to these similar compounds, 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE is unique due to its imidazole ring structure, which provides distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its stability and ability to participate in various chemical reactions .

Biological Activity

4,5-Bis(trifluoromethyl)imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological efficacy. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

Research has indicated that imidazole derivatives can exhibit potent antibacterial properties. A study exploring analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific structural features were critical for enhancing antibacterial efficacy .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundMRSA0.5 µg/mL
2-Trifluoromethyl-1H-imidazoleE. coli2 µg/mL
4,5-Bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSA0.25 µg/mL

Anticancer Activity

Imidazoles have also been investigated for their anticancer properties. A study highlighted that certain imidazole derivatives showed promising results in inhibiting cancer cell proliferation and angiogenesis. Specifically, compounds with modifications at the imidazole ring exhibited higher binding affinities to key targets involved in cancer progression .

Case Study: Anticancer Efficacy

Gopinath et al. synthesized a series of imidazoles and assessed their anti-angiogenesis properties against human umbilical vein endothelial cells (HUVECs). One compound demonstrated a significant reduction in cell migration and invasion, indicating its potential as an anticancer agent . The study utilized molecular docking to analyze binding interactions with focal adhesion kinase (FAK), suggesting that these compounds could effectively disrupt cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies on imidazoles indicate that the introduction of trifluoromethyl groups can enhance biological activity by improving lipophilicity and modulating electronic properties. For instance, the trifluoromethyl group at the C-2 position has been shown to increase potency against various bacterial strains compared to non-fluorinated analogs .

Table 2: Structure-Activity Relationships of Trifluoromethyl Imidazoles

ModificationBiological ActivityObservations
C-2 Trifluoromethyl GroupEnhanced antibacterial activityIncreased lipophilicity
Aryl SubstituentsImproved binding affinityCritical for receptor interactions
Electron-Withdrawing GroupsHigher potencyEssential for activity against MRSA

Properties

IUPAC Name

4,5-bis(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRLZYPCYXBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309969
Record name 4,5-bis(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-34-3
Record name NSC220273
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Record name 4,5-bis(trifluoromethyl)-1H-imidazole
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Record name 4,5-bis(trifluoromethyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,5-bis(trifluoromethyl)-1H-imidazole a useful building block in organic synthesis?

A1: The research highlights the use of 4,5-bis(trifluoromethyl)-1H-imidazole as a scaffold for generating other interesting molecules. Specifically, the paper focuses on its conversion to 2-diazo-4,5-bis(trifluoromethyl)imidazole, which can then be used to generate stable ylides and hypervalent compounds []. This suggests that the electron-withdrawing trifluoromethyl groups on the imidazole ring likely increase the acidity of the N-H proton, making it easier to deprotonate and functionalize. Furthermore, the presence of the trifluoromethyl groups likely influences the stability and reactivity of the resulting derivatives.

Q2: Can you elaborate on the significance of using 2-diazo-4,5-bis(trifluoromethyl)imidazole, derived from 4,5-bis(trifluoromethyl)-1H-imidazole, as a carbene precursor?

A2: Carbenes are highly reactive species with a divalent carbon atom. The paper demonstrates that 2-diazo-4,5-bis(trifluoromethyl)imidazole, derived from 4,5-bis(trifluoromethyl)-1H-imidazole, can act as a precursor to generate carbenes []. These carbenes can then be trapped by various reagents to form stable ylides and hypervalent iodine compounds. This highlights the synthetic utility of 4,5-bis(trifluoromethyl)-1H-imidazole as a starting material for accessing a diverse range of potentially valuable chemical entities.

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